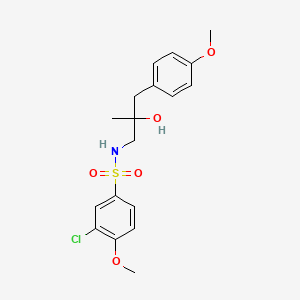
3-chloro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H22ClNO5S and its molecular weight is 399.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-chloro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-4-methoxybenzenesulfonamide, with the CAS number 1396676-44-0, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a sulfonamide group, multiple methoxy and hydroxy substituents, and a chloro atom. The following sections summarize its biological activity, including antimicrobial, antiproliferative, and antioxidative properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂ClN₁O₄S |
| Molecular Weight | 383.9 g/mol |
| CAS Number | 1396676-44-0 |
Antimicrobial Activity
Research indicates that compounds with sulfonamide structures often exhibit significant antimicrobial properties. The presence of hydroxy and methoxy groups in this compound enhances its interaction with bacterial enzymes, potentially leading to inhibition of bacterial growth. In vitro studies have shown that derivatives of similar structures can effectively inhibit Gram-positive bacteria such as Enterococcus faecalis with minimum inhibitory concentrations (MIC) ranging from 8 µM to higher values depending on the specific structural modifications .
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against various cancer cell lines. Notably, derivatives with similar functional groups have demonstrated selective activity against the MCF-7 breast cancer cell line. For instance, compounds with comparable structures showed IC₅₀ values in the range of 1.2 µM to 5.3 µM against MCF-7 cells, indicating promising potential for further development in cancer therapeutics .
Table: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 3-chloro-N-(...)-4-methoxybenzenesulfonamide | MCF-7 | 1.2 |
| Similar Derivative A | HCT116 | 3.7 |
| Similar Derivative B | HEK293 | 5.3 |
Antioxidative Activity
The antioxidative capacity of sulfonamide derivatives has also been explored. Compounds similar to this compound exhibited enhanced antioxidative activity when tested against standard antioxidants like butylated hydroxytoluene (BHT). The presence of hydroxy groups is believed to contribute significantly to this activity by scavenging free radicals and preventing oxidative stress in cellular environments .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting enzymes involved in bacterial growth.
- Cell Cycle Disruption : By affecting signaling pathways related to cell proliferation, the compound may induce cell cycle arrest in cancer cells.
- Antioxidant Mechanism : Hydroxy groups facilitate electron donation, allowing the compound to neutralize reactive oxygen species (ROS).
Case Studies and Research Findings
Several studies have focused on related compounds to elucidate the biological potential of sulfonamides:
- One study highlighted that compounds with multiple hydroxy and methoxy groups showed improved antiproliferative activity against various cancer cell lines compared to their simpler counterparts .
- Another investigation indicated that structural modifications significantly influence both antimicrobial and antiproliferative activities, suggesting that fine-tuning these groups could enhance therapeutic efficacy.
Propriétés
IUPAC Name |
3-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO5S/c1-18(21,11-13-4-6-14(24-2)7-5-13)12-20-26(22,23)15-8-9-17(25-3)16(19)10-15/h4-10,20-21H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQDMZNOKKCRTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














